molecular formula C10H19N2O3 B013910 2,2,6,6-Tetramethylpiperidine-N-oxide-4-amino-4-carboxylic acid CAS No. 15871-57-5

2,2,6,6-Tetramethylpiperidine-N-oxide-4-amino-4-carboxylic acid

Cat. No. B013910
CAS RN: 15871-57-5
M. Wt: 215.27 g/mol
InChI Key: FCTFGDVLBOGMPH-UHFFFAOYSA-N
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Description

TOAC is a spin-labeled, achiral Calpha-tetrasubstituted amino acid known for promoting beta-turn and 3(10)/alpha-helix structures in peptides. It serves as an effective electron paramagnetic resonance probe and fluorescence quencher, making it valuable in peptide research and material science (Martin et al., 2001; Toniolo et al., 1998).

Synthesis Analysis

The synthesis of TOAC involves solid-phase techniques using Fmoc chemistry, demonstrating the compound's effective incorporation into peptides (Martin et al., 2001). Another synthesis route starts with 2,2,6,6-tetramethyl-4-oxo-piperidine, leading to the creation of a new paramagnetic monomer suitable for spin labeling (Seidemann & Dulog, 1986).

Molecular Structure Analysis

TOAC's molecular structure supports its function as a rigid spin label in peptides. X-ray diffraction analyses of TOAC-containing peptides reveal incipient and fully developed helical structures, illustrating the compound's influence on peptide conformation (Crisma et al., 2005).

Chemical Reactions and Properties

TOAC is involved in various chemical reactions, demonstrating its versatility as a spin label and structural probe. Its reactions with acrylic, methacrylic, and itaconic acids lead to new derivatives, showcasing its chemical reactivity (Mitskyavichyus & Beresnyavichyus, 1997). Moreover, its unique electrochemical properties facilitate electrocatalytic reactions, highlighting its utility in oxidation processes (Nutting et al., 2018).

Scientific Research Applications

  • Synthesis of Allylated Tertiary Amines

    • Field : Organic Chemistry
    • Application : “2,2,6,6-Tetramethylpiperidine” can be used as a reactant to synthesize allylated tertiary amines via allylic amination of allylic chlorides .
    • Results : The outcome of this reaction is the formation of allylated tertiary amines .
  • Synthesis of Hydroxylamines

    • Field : Organic Chemistry
    • Application : “2,2,6,6-Tetramethylpiperidine” can be used as a reactant to synthesize hydroxylamines via oxidation in the presence of oxone as an oxidant .
    • Results : The outcome of this reaction is the formation of hydroxylamines .
  • Synthesis of Sulfenamide Compounds

    • Field : Organic Chemistry
    • Application : “2,2,6,6-Tetramethylpiperidine” can be used as a reactant to synthesize sulfenamide compounds by reacting with heterocyclic thiols in the presence of iodine as an oxidant .
    • Results : The outcome of this reaction is the formation of sulfenamide compounds .

properties

InChI

InChI=1S/C10H19N2O3/c1-8(2)5-10(11,7(13)14)6-9(3,4)12(8)15/h5-6,11H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTFGDVLBOGMPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1[O])(C)C)(C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70166501
Record name 2,2,6,6-Tetramethylpiperidine-N-oxide-4-amino-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70166501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,6,6-Tetramethylpiperidine-N-oxide-4-amino-4-carboxylic acid

CAS RN

15871-57-5
Record name 4-Amino-4-carboxy-2,2,6,6-tetramethyl-1-piperidinyloxy
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15871-57-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,6,6-Tetramethylpiperidine-N-oxide-4-amino-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015871575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,6,6-Tetramethylpiperidine-N-oxide-4-amino-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70166501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,2,6,6-TETRAMETHYLPIPERIDINE-N-OXYL-4-AMINO-4-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2,6,6-Tetramethylpiperidine-N-oxide-4-amino-4-carboxylic acid
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2,2,6,6-Tetramethylpiperidine-N-oxide-4-amino-4-carboxylic acid
Reactant of Route 3
2,2,6,6-Tetramethylpiperidine-N-oxide-4-amino-4-carboxylic acid
Reactant of Route 4
2,2,6,6-Tetramethylpiperidine-N-oxide-4-amino-4-carboxylic acid
Reactant of Route 5
2,2,6,6-Tetramethylpiperidine-N-oxide-4-amino-4-carboxylic acid
Reactant of Route 6
2,2,6,6-Tetramethylpiperidine-N-oxide-4-amino-4-carboxylic acid

Citations

For This Compound
2
Citations
CR Nakaie, S Schreier, ACM Paiva - Biochimica et Biophysica Acta (BBA) …, 1983 - Elsevier
We have synthesized three derivatives of the peptide hormone angiotensin, containing as their N-terminal residue the spin-labeled amino acid 2,2,6,6-tetramethylpiperidine-N-oxide-4-…
WR Lindemann, AJ Mijalis, JL Alonso… - …, 2020 - ACS Publications
RGD is a prolific example of a tripeptide used in biomaterials for cell adhesion, but the potency of free or surface-bound RGD tripeptide is orders-of-magnitude less than the RGD …
Number of citations: 10 0-pubs-acs-org.brum.beds.ac.uk

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